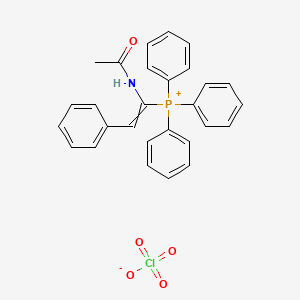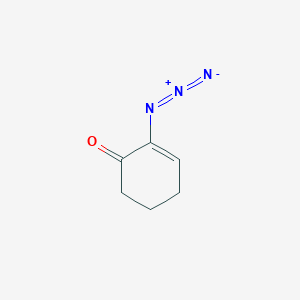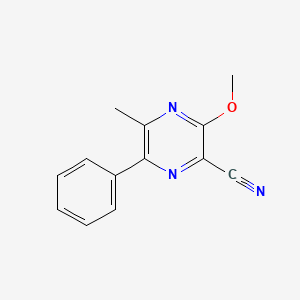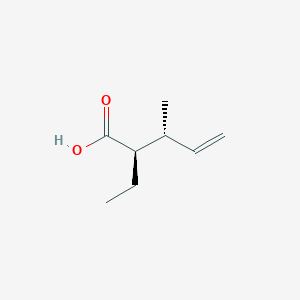
6-Benzylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzylpyrazin-2-amine is an organic compound belonging to the class of aminopyrazines It features a benzyl group attached to the pyrazine ring at the 6th position and an amino group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a benzylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 6-Benzylpyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Benzylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro-6-benzylpyrazin-2-amine.
Reduction: this compound derivatives with different degrees of hydrogenation.
Substitution: Various substituted benzylpyrazines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Benzylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Benzylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
2-Amino-6-chloropyrazine: Similar structure but with a chlorine atom instead of a benzyl group.
6-Methylpyrazin-2-amine: Features a methyl group instead of a benzyl group.
6-Phenylpyrazin-2-amine: Contains a phenyl group instead of a benzyl group.
Uniqueness: 6-Benzylpyrazin-2-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Propiedades
Número CAS |
168151-01-7 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
6-benzylpyrazin-2-amine |
InChI |
InChI=1S/C11H11N3/c12-11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14) |
Clave InChI |
FLTCYUGQOQVMMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)






![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)




